N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide is a chemical compound with the molecular formula and a molecular weight of 290.16 g/mol. This compound belongs to the class of amides and is characterized by the presence of a bromine atom and a benzylcarbamoyl group. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound can be sourced from various chemical suppliers, and its synthesis has been documented in scientific literature. It is classified under organic compounds, specifically as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring system.
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can be achieved through several methods, notably via the reaction of 2-bromobenzoyl chloride with benzylamine. This method typically involves:
The synthesis process may involve monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) and utilizing column chromatography for purification. Characterization of the product can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.
The molecular structure of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide features:
Spectroscopic data such as NMR and NMR provide detailed insights into the chemical environment of hydrogen and carbon atoms within the molecule, aiding in structural confirmation .
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide can participate in various chemical reactions typical for aromatic amides, including:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Relevant analytical techniques such as Infrared (IR) spectroscopy can be employed to assess functional groups present within the molecule .
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide holds potential applications in:
Hybrid benzamide scaffolds represent a frontier in rational drug design, leveraging structural motifs from multiple bioactive compounds to enhance target specificity and pharmacological properties. The core structure of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide exemplifies this strategy, integrating ortho-brominated benzamide and N-benzylcarbamoyl pharmacophores. This dual-domain architecture enables precise molecular recognition of oncogenic targets, particularly those involving protein-protein interactions (PPIs) in signaling pathways. Benzamide hybrids exploit conformational rigidity to reduce entropic penalties upon target binding, as demonstrated by biphenyl amino acid substitutions that replace flexible peptide bonds while preserving critical interactions [2]. The 2-bromobenzamide moiety further enhances target engagement through halogen bonding with SH2 domains of transcription factors like STAT3, a key oncogenic driver [2] [9].
Table 1: Comparative Profile of Benzamide-Based Inhibitors
Compound | Target | Binding Affinity (KD) | Structural Features |
---|---|---|---|
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide | STAT3 SH2 domain | 900 nM [2] | Ortho-bromobenzamide, biphenyl core |
Conventional benzamides | Multiple | >10 µM | Flexible peptide backbones |
Peptidomimetic 14aa | STAT3 | 5 µM (Ki) | Phosphotyrosine mimic |
Structural analogs of N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide demonstrate potent activity against dysregulated signaling nodes. The compound shares a biphenyl core with inhibitors like 14aa (Ki = 5 μM against STAT3), where meta- and para-substitutions on the terminal phenyl ring critically modulate potency [2]. For instance, 4′-carboxyamide analogs exhibit 10-fold higher STAT3 disruption than esters (Ki = 5 μM vs. >200 μM), underscoring the role of hydrogen-bonding groups in SH2 domain engagement [2] [9]. The ortho-bromine position is indispensable, as repositioning to meta (e.g., CID 28638781) diminishes hydrophobic interactions within STAT3's phosphopeptide pocket [4]. Hybridization strategies also incorporate gp130-derived motifs (e.g., GpYLPQTV-NH₂), which enhance specificity through high-affinity STAT3 binding (KD = 150 nM) [2].
Table 2: Impact of Structural Modifications on STAT3 Inhibition
Analog | R Group | Benzyl Amide Position | FP Ki (μM) | EMSA IC50 (μM) |
---|---|---|---|---|
14aa | 4′-amide | 2-benzylcarbamoyl | 5 ± 1 | 73 ± 6 |
14ac | 4′-ester | 2-benzylcarbamoyl | 26 ± 5 | >200 |
14ba | 4′-amide | 3-benzylcarbamoyl | 9 ± 2 | 5 ± 1 |
14bd | 3′-amide | 3-benzylcarbamoyl | 38 ± 16 | 188 ± 48 |
Source: Adapted from biochemical assays in [2]
Despite promising attributes, critical gaps impede the translational development of dual-function benzamides:
This review delineates three research imperatives for N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide:
Table 3: Key Structural Analogs for Target Optimization
Compound | CAS/ID | Structural Attributes | Research Application |
---|---|---|---|
N-Benzyl-2-bromobenzamide | 82082-50-6 [5] | Base pharmacophore | Synthetic intermediate |
N-(2-Benzoylphenyl)-2-bromobenzamide | 1382353-11-8 [9] | Halogenated diaryl core | Conformational studies |
N-[3-(benzylcarbamoyl)phenyl]-2-iodobenzamide | CID 28638781 [4] | Meta-benzylcarbamoyl, iodo-substitution | Isosteric replacement screening |
Benzyl (2-bromoethyl)carbamate | 53844-02-3 [8] | Electrophilic warhead | Prodrug derivatization |
Concluding Remarks
N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide exemplifies the transformative potential of hybrid benzamide scaffolds in oncology drug discovery. Its modular architecture enables precise tuning of STAT3 inhibitory activity, addressing a critical therapeutic gap in oncogenic transcription factor targeting. Future work must prioritize in vivo stability assessments and isomer-specific efficacy profiling to unlock the full therapeutic potential of this chemotype.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7